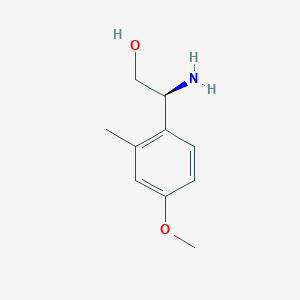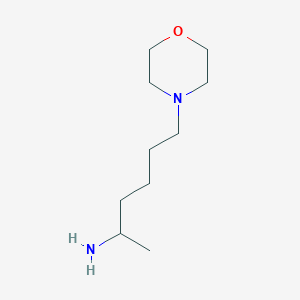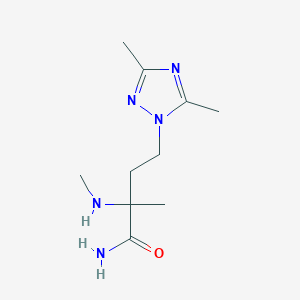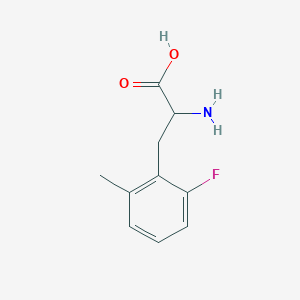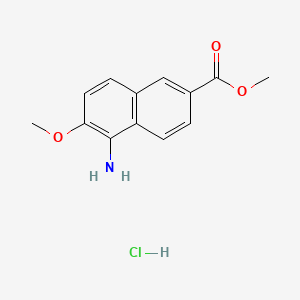![molecular formula C14H25NO5 B13614692 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is a compound used in various chemical and biological applications. It is known for its role as a protecting group in organic synthesis, particularly in peptide synthesis. The compound’s structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a propoxy group, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 can be used for Boc group removal.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include the deprotected amine, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine functionality.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules without unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but lacks the propoxy group.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine and a propoxy group, which provides additional synthetic flexibility and functionality compared to similar compounds. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C14H25NO5 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propoxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-5-9-19-14(11(16)17)7-6-8-15(10-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
Clé InChI |
CJOFQVFNZVQEKG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


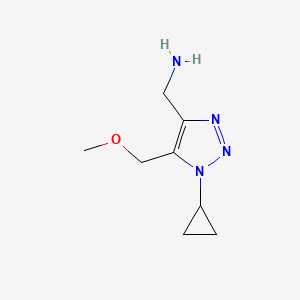
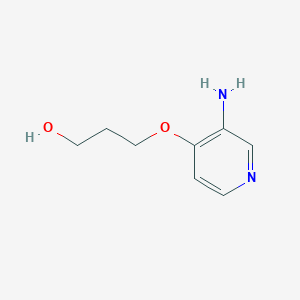
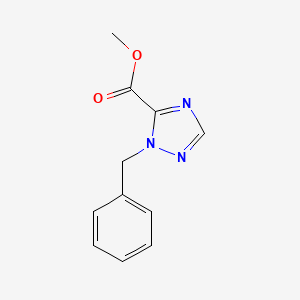

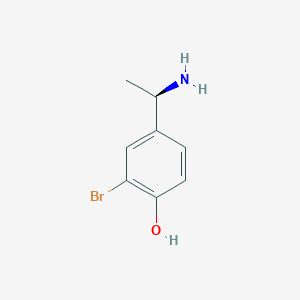
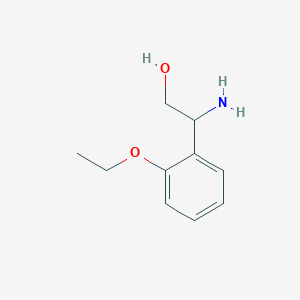
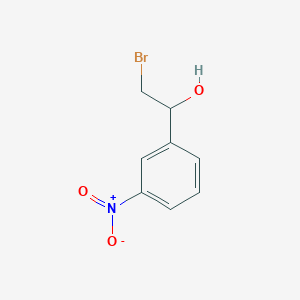
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
